molecular formula C16H20N2O2 B13866502 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde

Cat. No.: B13866502
M. Wt: 272.34 g/mol
InChI Key: QFYZVURCRGIRCM-UHFFFAOYSA-N
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Description

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde (CAS 108790-62-1) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Its molecular structure incorporates two highly valuable functional groups: a piperazine ring and a benzaldehyde moiety. The piperazine scaffold is a fundamental building block in drug discovery, renowned for its ability to contribute to bioactive molecules across a range of therapeutic areas, including anticancer agents, CNS active compounds, and enzyme inhibitors . The cyclobutyl group attached to the piperazine can be used to fine-tune the molecule's lipophilicity and metabolic stability, a strategy employed in the design of advanced drug candidates like certain ferroptosis inhibitors . The benzaldehyde group provides a reactive handle for further chemical synthesis, allowing researchers to easily incorporate this piperazine derivative into more complex structures via condensation or nucleophilic addition reactions. This makes the compound an excellent precursor for generating libraries of novel molecules. Piperazine-carboxamide derivatives similar to this compound have been investigated for their cytotoxic properties against various cancer cell lines and their role as key intermediates in synthesizing potential enzyme inhibitors . This product is intended for research purposes as a versatile synthetic building block. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals in a laboratory setting following appropriate safety protocols.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-(4-cyclobutylpiperazine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C16H20N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,12,15H,1-3,8-11H2

InChI Key

QFYZVURCRGIRCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde generally involves:

  • Functionalization of the piperazine ring, particularly at the nitrogen atoms.
  • Introduction of the cyclobutyl group onto the piperazine nitrogen.
  • Coupling of the piperazine derivative with a benzaldehyde moiety through a carbonyl linkage (amide bond formation).

Key Intermediate Preparation

A critical intermediate in the synthesis is 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , which serves as a protected piperazine derivative enabling subsequent modifications.

Step Reaction Conditions Yield Notes
Preparation of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid from (R,S)-piperazic acid Reaction with benzyloxycarbonyl and tert-butoxycarbonyl protecting groups; room temperature, aqueous-organic solvent system 35% Compound isolated as a mixture of rotamers, confirmed by 1H NMR spectroscopy
Hydrolysis with sodium hydroxide in methanol Room temperature, 3 hours Not specified Followed by acidification and extraction to isolate the acid form
Boc protection in presence of sodium bicarbonate and di-tert-butyl dicarbonate Water, 0–20°C, 17 hours 55% Purified by silica gel chromatography

These steps are foundational for obtaining a piperazine core suitable for further functionalization.

Cyclobutyl Substitution on Piperazine

The introduction of the cyclobutyl group onto the piperazine nitrogen typically involves nucleophilic substitution reactions using cyclobutyl halides or cyclobutyl derivatives under basic conditions.

  • Potassium carbonate or cesium carbonate in N,N-dimethylformamide (DMF) is commonly employed as a base.
  • Methyl iodide or other alkyl halides can be used for alkylation steps.
  • Reaction temperatures are maintained between 0 to 20°C to control reaction rates and selectivity.
Step Reagents Solvent Temperature Time Yield
Alkylation of piperazine intermediate with cyclobutyl halide Cyclobutyl bromide/iodide, K2CO3 or Cs2CO3 DMF 0–20°C 2–4 hours 55–96% (depending on conditions)

The high yields reported indicate efficient substitution under mild conditions.

Formation of the Amide Bond with Benzaldehyde Derivative

The final key step is coupling the cyclobutyl-piperazine derivative with a benzaldehyde moiety to form the amide linkage.

  • Coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used.
  • N-ethyl-N,N-diisopropylamine serves as a base.
  • The reaction is conducted in DMF under inert atmosphere at room temperature for approximately 18 hours.
  • Purification is done via column chromatography.
Step Reagents Solvent Temperature Time Yield Notes
Amide coupling of piperazine acid with benzaldehyde derivative HATU, methylamine hydrochloride, diisopropylethylamine DMF 20°C 18 hours 51% Product isolated as white foam, confirmed by NMR and mass spectrometry

This method ensures the formation of the desired amide bond with moderate to good yield and purity.

Analytical and Spectroscopic Characterization

Throughout the synthetic process, compounds are characterized by:

Typical NMR signals for the piperazine derivatives include multiplets in the 2.8–4.0 ppm range for piperazine protons and singlets around 1.4 ppm for tert-butyl groups. Aromatic protons appear in the 7.2–7.4 ppm range.

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Yield Notes
1 Protection of piperazine-2-carboxylic acid Benzyloxycarbonyl chloride, Boc2O, NaOH, 1,4-dioxane/water 35–80% Formation of protected piperazine intermediate
2 Alkylation with cyclobutyl group Cyclobutyl halide, K2CO3 or Cs2CO3, DMF 55–96% N-alkylation under mild conditions
3 Amide bond formation with benzaldehyde HATU, methylamine hydrochloride, DIPEA, DMF ~51% Coupling under inert atmosphere
4 Purification and characterization Column chromatography, NMR, MS - Ensures product purity and identity

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzoic acid.

    Reduction: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde is used in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological/physical properties:

Compound Name Substituents Biological Activity LogP Solubility HBA HBD Drug-Likeness
4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde Cyclobutyl-piperazine-carbonyl Not reported (inferred antiparasitic) ~2.5* High (predicted) 5 0 High GI permeability†
4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde () Methylsulphonyl-piperazine Antinociceptive ~1.8 Moderate 5 0 Moderate bioavailability
4-(3-Nitrophenyl)piperazine-1-carbaldehyde () 3-Nitrophenyl-piperazine Not reported ~1.2 Low 6 0 Poor metabolic stability‡
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone () Phenylpiperazine-methoxybenzoyl Anti-Trypanosoma cruzi (IC₅₀: 5 µM) ~3.0 Moderate 4 0 High solubility
4-(Cyclopentyloxy)benzaldehyde () Cyclopentyloxy Antitumor, antioxidant ~3.2 Low 3 0 Lipophilic

*Predicted based on cyclobutyl’s lower hydrophobicity vs. phenyl .
†Inferred from SwissADME data for similar piperazine derivatives .
‡Nitro groups often reduce metabolic stability due to redox sensitivity .

Physicochemical and Drug-like Properties

  • LogP and Solubility : The cyclobutyl group reduces LogP compared to phenyl or cyclopentyl substituents, enhancing aqueous solubility. Piperazine’s basic nitrogen further improves solubility via protonation .
  • HBA/HBD : Piperazine contributes 2 HBA sites (carbonyl and piperazine N), aligning with Lipinski’s rule (HBA ≤10, HBD ≤5) .
  • Metabolic Stability : Cyclobutyl’s small ring size may reduce CYP450-mediated metabolism compared to bulkier groups (e.g., benzhydryl in ) .

Key Advantages and Limitations

  • Advantages :
    • High predicted solubility and permeability (SwissADME ).
    • Conformational rigidity from cyclobutyl may enhance target selectivity.
  • Limitations :
    • Lack of nitro or methoxy groups may limit redox-mediated biological activity .
    • Synthetic complexity of cyclobutyl-piperazine linkage compared to phenyl analogs .

Q & A

Q. How can researchers validate the compound’s metabolic stability in hepatocyte assays?

  • Experimental Design :
  • Incubate with primary hepatocytes (human/mouse) and quantify parent compound via LC-MS/MS.
  • Compare half-life (t1/2t_{1/2}) to control compounds with known stability profiles .

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